Lucidenic acid N - 364622-33-3

Lucidenic acid N

Catalog Number: EVT-337580
CAS Number: 364622-33-3
Molecular Formula: C27H40O6
Molecular Weight: 460.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lucidenic acid N, also known as lucidenic acid LM1, is a naturally occurring triterpenoid primarily isolated from the fruiting bodies of the Ganoderma lucidum mushroom, also known as the Reishi mushroom. [, , ] Triterpenoids are a class of organic compounds characterized by a 30-carbon structure derived from six isoprene units. Ganoderma lucidum is traditionally used in East Asian medicine for its purported health benefits. Lucidenic acid N has garnered scientific interest for its potential cytotoxic activity against various cancer cell lines.

Synthesis Analysis

Currently, there is limited information available regarding the complete chemical synthesis of lucidenic acid N. Most studies obtain this compound through extraction and purification from Ganoderma lucidum. [, ]

Mechanism of Action

While the precise mechanism of action of lucidenic acid N remains to be fully elucidated, some studies suggest it may exert cytotoxic effects by inducing apoptosis (programmed cell death) and cell cycle arrest in cancer cells. [, ] Specifically, lucidenic acid N has been implicated in:

  • Synergistic Interaction with Doxorubicin: Research indicates that lucidenic acid N can synergize with doxorubicin, a chemotherapy drug, to enhance its cytotoxic effects in HeLa cells (a cervical cancer cell line). [] This synergy is attributed to lucidenic acid N's ability to:
    • Enhance Oxidative Stress: Lucidenic acid N may amplify the production of reactive oxygen species (ROS) induced by doxorubicin, contributing to cell death. []
    • Modulate DNA Repair: The compound might interfere with DNA repair mechanisms, specifically those involving the Ku80 protein, making cancer cells more susceptible to doxorubicin's DNA-damaging effects. []
  • Induction of G0/G1 Phase Arrest: Lucidenic acid N may also directly induce cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating. []
Applications
  • Anticancer Research: Lucidenic acid N shows promise as a potential anticancer agent due to its cytotoxic activity against various cancer cell lines. [, ] Its ability to synergize with existing chemotherapeutic agents like doxorubicin makes it a particularly interesting candidate for combination therapies. []

Lucidenic acid A

Compound Description: Lucidenic acid A is a triterpenoid isolated from Ganoderma lucidum. It exhibits significant cytotoxic activity against Hep G2, Hep G2,2,15, and P-388 tumor cells .

Relevance: Lucidenic acid A is structurally similar to Lucidenic acid N and is often found in the same extracts of Ganoderma lucidum. Both compounds demonstrate cytotoxic activity, suggesting potential shared mechanisms of action .

Methyl lucidenate F

Compound Description: Methyl lucidenate F is a novel triterpenoid isolated alongside Lucidenic acid N from Ganoderma lucidum . Its biological activity is not explicitly discussed in the provided papers.

Relevance: The co-occurrence of Methyl lucidenate F with Lucidenic acid N suggests a close structural relationship and potentially shared biosynthetic pathways within Ganoderma lucidum .

Ganoderic acid E

Compound Description: Ganoderic acid E is a triterpenoid found in Ganoderma lucidum that exhibits significant cytotoxic activity against Hep G2, Hep G2,2,15, and P-388 tumor cells .

Relevance: Although structurally distinct from Lucidenic acid N, Ganoderic acid E is another example of a bioactive triterpenoid present in Ganoderma lucidum extracts. Its cytotoxic properties, similar to those observed for Lucidenic acid N, highlight the potential of these compounds as anticancer agents .

Lucidenic acid C

Compound Description: Lucidenic acid C is a triterpenoid isolated from both Ganoderma lucidum and Ganoderma tsugae . The provided literature does not detail specific biological activity for this compound.

Relevance: Lucidenic acid C is structurally similar to Lucidenic acid N and is frequently co-extracted from Ganoderma lucidum. Its presence in Ganoderma tsugae suggests a broader distribution of this triterpenoid class among Ganoderma species .

Ganoderic acid B

Compound Description: Ganoderic acid B, found in Ganoderma lucidum, is a triterpenoid that displays a high affinity for TNF, IL6, and PIK3CA . This interaction suggests a potential role in regulating inflammatory responses and cellular signaling pathways.

Relevance: While structurally distinct from Lucidenic acid N, Ganoderic acid B highlights the diversity of bioactive triterpenoids within Ganoderma lucidum. Its interaction with key signaling molecules, particularly those implicated in inflammation, suggests potential therapeutic applications, much like the cytotoxic activity observed for Lucidenic acid N .

Lucidenic acid K

Compound Description: Lucidenic acid K, found in Ganoderma lucidum, is a triterpenoid exhibiting a high affinity for TNF, IL6, and PIK3CA, indicating a potential role in modulating inflammatory responses and cellular pathways .

Relevance: Though structurally different from Lucidenic acid N, Lucidenic acid K emphasizes the wide array of bioactive triterpenoids in Ganoderma lucidum. Its interaction with vital signaling molecules, especially those involved in inflammation, suggests potential therapeutic applications, similar to Lucidenic acid N's cytotoxic activity .

References

[1.]

Min, B. S., Gao, J. J., Hattori, M., & Lee, K. H. (2003). Cytotoxicity of Ganoderma lucidum triterpenes. Planta medica, 69(02), 139-140.

[2.]

Liu, Y. F., Wang, J. S., & Zhang, Z. (2012). [Ganoderma triterpenoids from aqueous extract of Ganoderma lucidum]. Zhongguo Zhong yao za zhi= Zhongguo zhongyao zazhi= China journal of Chinese materia medica, 37(17), 2603-2606.

[3.]

Wang, D. M., Yang, M., Guan, S. H., Liu, Y. F., & Bi, K. S. (2010). [Chemical constituents from fruiting bodies of Ganoderma tsugae (II)]. Zhongguo Zhong yao za zhi= Zhongguo zhongyao zazhi= China journal of Chinese materia medica, 35(19), 2531-2533.

[4.]

Zhu, L., Wu, M., Chen, X., Li, Y., Wang, Z., Lu, A., ... & Yang, J. (2022). [Mechanism of Wuling Capsules against hepatic fibrosis based on network pharmacology and animal experiments]. Zhongguo Zhong yao za zhi= Zhongguo zhongyao zazhi= China journal of Chinese materia medica, 47(24), 6299-6310.

Properties

CAS Number

364622-33-3

Product Name

Lucidenic acid N

IUPAC Name

(4R)-4-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C27H40O6

Molecular Weight

460.6 g/mol

InChI

InChI=1S/C27H40O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h14-16,18-19,28,30H,7-13H2,1-6H3,(H,32,33)/t14-,15-,16+,18+,19+,25+,26-,27+/m1/s1

InChI Key

YBGBNHHXOJXFNM-UQCMLMITSA-N

SMILES

CC(CCC(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C

Synonyms

3,7-dihydroxy-4,4,14-trimethyl-11,15-dioxochol-8-en-24-oic acid
3beta,7beta-dihydroxy-4,4,14alpha-trimethyl-11,15-dioxo-5alphachol-8-en-24-oic acid
lucidenic acid LM(1)
lucidenic acid SP1

Canonical SMILES

CC(CCC(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.